molecular formula C9H9FO3 B6335432 4-Fluoro-2-methoxy-3-methylbenzoic acid CAS No. 1301718-06-8

4-Fluoro-2-methoxy-3-methylbenzoic acid

Cat. No.: B6335432
CAS No.: 1301718-06-8
M. Wt: 184.16 g/mol
InChI Key: SXXIACGHGFHJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-methoxy-3-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methoxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound often involves the use of advanced organic synthesis techniques, including the use of thionyl chloride to convert precursor compounds into more reactive intermediates . These intermediates can then undergo further reactions to yield the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Esters: Formed through esterification reactions.

    Substituted Benzoic Acids: Resulting from nucleophilic aromatic substitution.

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-methoxy-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, methoxy group, and methyl group on the benzoic acid core makes it a versatile compound for various applications .

Properties

IUPAC Name

4-fluoro-2-methoxy-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXIACGHGFHJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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